Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of aldehydes, malononitrile, hydrazine, and dimethyl but-2-ynedioate in aqueous media. This green, four-component, catalyst-free, and one-pot formation is efficient and environmentally friendly .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly solvents and catalysts, are often applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- Methyl 5-methylpyrazine-2-carboxylate
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- Methyl 6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate
Uniqueness: Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and amino groups, in particular, play crucial roles in its interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical formula: C8H9N3O2. Its structure features a pyrazine ring substituted with amino, cyano, and carboxylate groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play a role in inflammatory pathways, contributing to its potential use in anti-inflammatory therapies.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, including those associated with neuropsychiatric disorders.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Activity
Research has highlighted the compound's anticancer properties. In vitro assays showed that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.
Study 1: Anticancer Efficacy
A study conducted by researchers at the National Cancer Institute evaluated this compound against a panel of cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value ranging from 10 µM to 30 µM across different cancer types.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased early and late apoptotic cells compared to controls.
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity:
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : It displayed significant inhibition zones (≥15 mm) at concentrations above 50 µg/mL, suggesting strong antibacterial properties.
Data Table: Summary of Biological Activities
Biological Activity | Target | IC50/Effective Concentration | Mechanism |
---|---|---|---|
Anticancer | Various cancer cell lines | 10 - 30 µM | Apoptosis induction |
Antimicrobial | S. aureus, E. coli | ≥50 µg/mL (inhibition zone ≥15 mm) | Bacterial growth inhibition |
Properties
CAS No. |
73198-31-9 |
---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(8(13)14-2)12-7(10)5(3-9)11-4/h1-2H3,(H2,10,12) |
InChI Key |
NDWYWNODYQVXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.